n-(4-Cyanobenzyl)-2-(thiophen-2-yl)acetamide
Description
N-(4-Cyanobenzyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-cyanobenzyl group attached to the nitrogen atom and a thiophene ring at the acetamide’s α-position. The cyanobenzyl group, an electron-withdrawing moiety, may influence solubility, metabolic stability, and target-binding interactions compared to other substituents .
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[(4-cyanophenyl)methyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2OS/c15-9-11-3-5-12(6-4-11)10-16-14(17)8-13-2-1-7-18-13/h1-7H,8,10H2,(H,16,17) |
InChI Key |
QDUBODSQIIEURF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Biological Activity
N-(4-Cyanobenzyl)-2-(thiophen-2-yl)acetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, protein-ligand interactions, and potential therapeutic applications.
1. Structural Characteristics
The compound features a cyanobenzyl group , a thiophene moiety , and an acetamide functional group . Its molecular formula is CHNOS, and it has distinct electronic properties attributed to the thiophene ring. These properties can influence its reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.
2.1 Enzyme Inhibition
Research indicates that this compound exhibits significant potential as an enzyme inhibitor. The compound's ability to interact with specific molecular targets allows it to modulate the activity of various enzymes. Notably, studies have shown its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in inflammatory pathways .
2.2 Protein-Ligand Interactions
Molecular docking studies suggest that this compound binds effectively to certain proteins, influencing their function. The presence of both the cyanophenyl and thiophene groups enhances its binding affinity, making it a promising candidate for therapeutic development.
3.1 In Silico Studies
In silico evaluations have demonstrated that this compound can form hydrogen bonds with key amino acids in target enzymes, which is critical for its inhibitory activity. For instance, docking simulations reveal binding interactions with residues such as HIS 75 and SER 339 within the active site of 5-LOX, suggesting a mechanism of action that could be exploited for anti-inflammatory therapies .
3.2 Comparison with Similar Compounds
To understand its biological activity further, this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide | Tetrahydrobenzothiophene core | Strong anti-inflammatory potential |
| N-(4-cyanophenyl)-2-(thiophen-2-yl)acetamide | Contains cyanophenyl group | Exhibits enzyme inhibition capabilities |
| N-(4-phenyltiazol-2-yl)acetamide | Lacks cyano group | Less effective in enzyme inhibition |
This table illustrates how variations in structure can lead to differences in biological activity among related compounds.
4. Conclusion
This compound shows promise as a biologically active compound with potential applications in medicinal chemistry, particularly in the context of enzyme inhibition and protein-ligand interactions. Further research is warranted to explore its full therapeutic potential and optimize its structure for enhanced biological efficacy.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
The following table compares key analogues with N-(4-cyanobenzyl)-2-(thiophen-2-yl)acetamide:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyanobenzyl group in the target compound contrasts with methoxy (electron-donating) or bromo/chloro (halogenated) substituents in analogues. Electron-withdrawing groups like cyano may reduce solubility but enhance binding affinity to hydrophobic enzyme pockets .
- Thiophene vs. Heterocyclic Variations : Analogues with benzo[b]thiophene or triazole cores (e.g., ) show divergent activities, emphasizing the role of core heterocycles in target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
